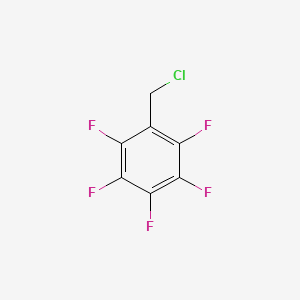

1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(chloromethyl)-2,3,4,5,6-pentafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF5/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNVRXFZTPRLIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90215646 | |

| Record name | (Chloromethyl)pentafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

653-35-0 | |

| Record name | 2,3,4,5,6-Pentafluorobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=653-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Chloromethyl)pentafluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Chloromethyl)pentafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (chloromethyl)pentafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (CHLOROMETHYL)PENTAFLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3AMF5UR8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene synthesis and properties

An In-depth Technical Guide to 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound (also known as pentafluorobenzyl chloride). This fluorinated organic compound serves as a critical building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.

Chemical Identity and Properties

This compound is a colorless liquid known for its high reactivity, which is attributed to the presence of the chloromethyl group and the electron-withdrawing pentafluorophenyl ring.[1] Its key identifiers and physical properties are summarized in the table below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 653-35-0 | [2][3][4] |

| Molecular Formula | C₇H₂ClF₅ | [3][4][5] |

| Molecular Weight | 216.54 g/mol | [2][3][5] |

| IUPAC Name | This compound | [2] |

| Synonyms | Pentafluorobenzyl chloride, (Chloromethyl)pentafluorobenzene, α-Chloro-2,3,4,5,6-pentafluorotoluene | [3][4][6] |

| Physical Form | Liquid | [2] |

| Boiling Point | 72 °C[6]; 50 °C (pressure not specified)[3] | [3][6] |

| Density | 1.59 g/cm³ | [6] |

| Refractive Index | 1.443 | [6] |

| Solubility | Not miscible in water[6]. Soluble in most organic solvents.[7] | [6][7] |

| Storage Temperature | 2-8°C under an inert atmosphere | [2][5] |

Synthesis of this compound

The primary method for synthesizing this compound is through the electrophilic chloromethylation of pentafluorobenzene.[8] This reaction introduces a chloromethyl group onto the aromatic ring.

Synthesis Pathway: Chloromethylation of Pentafluorobenzene

The synthesis involves the reaction of pentafluorobenzene with a chloromethylating agent, such as bis(chloromethyl) ether, in the presence of a strong acid like chlorosulfonic acid.[8] The reaction proceeds with the evolution of hydrogen chloride gas.[8]

References

- 1. Pentafluoromethylbenzene - Wikipedia [en.wikipedia.org]

- 2. This compound | 653-35-0 [sigmaaldrich.com]

- 3. 2,3,4,5,6-Pentafluorobenzyl chloride(653-35-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 4. Benzene, (chloromethyl)pentafluoro- [webbook.nist.gov]

- 5. 653-35-0|this compound|BLD Pharm [bldpharm.com]

- 6. Pentafluorobenzyl chloride Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. nbinno.com [nbinno.com]

- 8. Volume # 6(127), November - December 2019 — "Chloromethylation of polyfluoroaromatic compounds" [notes.fluorine1.ru]

A Comprehensive Technical Guide to the Physicochemical Properties of Pentafluorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorobenzyl chloride (PFBCl), with the chemical formula C₇H₂ClF₅, is a halogenated aromatic compound of significant interest in various scientific and industrial fields, particularly in analytical chemistry and drug development. Its unique chemical structure, featuring a pentafluorinated benzene ring attached to a chloromethyl group, imparts distinct physicochemical properties that make it a valuable reagent.

The highly electrophilic nature of the benzylic carbon and the electron-withdrawing effect of the pentafluorophenyl group make pentafluorobenzyl chloride an excellent derivatizing agent. It is widely used to enhance the detectability of various analytes, such as phenols, carboxylic acids, and amines, in analytical techniques like gas chromatography-mass spectrometry (GC-MS). By converting these polar functional groups into less polar and more volatile derivatives, PFBCl significantly improves chromatographic separation and detection sensitivity. This guide provides an in-depth overview of the core physicochemical properties of pentafluorobenzyl chloride, detailed experimental protocols for their determination, and insights into its reactivity and applications.

Physicochemical Properties

The key physicochemical properties of pentafluorobenzyl chloride are summarized in the table below, followed by a detailed discussion of each property.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₂ClF₅ | [1] |

| Molecular Weight | 216.54 g/mol | [1] |

| Physical State | Liquid | [1] |

| Appearance | Clear, colorless | [2] |

| Boiling Point | 72 °C | [1] |

| Density | 1.59 g/cm³ | [1] |

| Refractive Index | 1.443 | [1] |

| Water Solubility | Not miscible | [1][3] |

| Sensitivity | Lachrymatory | [2] |

Molecular Formula and Weight

Pentafluorobenzyl chloride has a molecular formula of C₇H₂ClF₅ and a molecular weight of 216.54 g/mol [1].

Physical State and Appearance

At room temperature, pentafluorobenzyl chloride exists as a clear, colorless liquid[2].

Boiling Point

The boiling point of pentafluorobenzyl chloride is reported to be 72 °C[1]. This relatively low boiling point for a molecule of its size is indicative of its volatility, a property that is advantageous in its application as a derivatizing agent for gas chromatography.

Density

The density of pentafluorobenzyl chloride is 1.59 g/cm³[1].

Refractive Index

The refractive index of pentafluorobenzyl chloride is 1.443[1].

Solubility

Pentafluorobenzyl chloride is not miscible in water[1][3]. It is, however, generally soluble in common organic solvents.

Stability and Reactivity

Pentafluorobenzyl chloride is stable under normal storage conditions but is sensitive to moisture. It is a reactive compound, particularly towards nucleophiles, which is the basis for its use as a derivatizing agent. It is also classified as a lachrymator, meaning it can cause irritation to the eyes and mucous membranes[2].

Experimental Protocols for Physicochemical Property Determination

The following sections detail the methodologies for determining the key physicochemical properties of pentafluorobenzyl chloride. These protocols are based on standard laboratory techniques for organic compounds.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a convenient technique for determining the boiling point of a small amount of liquid.

Materials:

-

Thiele tube

-

Thermometer (0-100 °C range)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Mineral oil or silicone oil

-

Bunsen burner or heating mantle

-

Stand and clamps

-

Pentafluorobenzyl chloride sample

Procedure:

-

Fill the Thiele tube with mineral or silicone oil to a level just above the side arm.

-

Add a small amount (approximately 0.5 mL) of pentafluorobenzyl chloride to the small test tube.

-

Place the capillary tube, with the sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer and attached test tube in the Thiele tube, immersing the sample and thermometer bulb in the oil.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle. The design of the Thiele tube will ensure even heat distribution through convection currents.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. Record this temperature.

Density Determination (Pycnometer Method)

Density is the mass of a substance per unit volume. A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements. Standard methods like ASTM D3505 can be adapted for this purpose[1][4].

Materials:

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Pentafluorobenzyl chloride sample

-

Distilled water

-

Acetone (for cleaning and drying)

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer (m_pycnometer).

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., at 20 °C) until it reaches thermal equilibrium.

-

Carefully adjust the water level to the calibration mark on the pycnometer, removing any excess water from the outside.

-

Weigh the pycnometer filled with water and record the mass (m_water).

-

Calculate the volume of the pycnometer: V = (m_water - m_pycnometer) / ρ_water (where ρ_water is the known density of water at the specific temperature).

-

Empty, clean, and thoroughly dry the pycnometer.

-

Fill the pycnometer with pentafluorobenzyl chloride and allow it to equilibrate in the constant temperature water bath.

-

Adjust the liquid level to the calibration mark.

-

Weigh the pycnometer filled with the sample and record the mass (m_sample).

-

Calculate the density of the pentafluorobenzyl chloride: ρ_sample = (m_sample - m_pycnometer) / V.

Refractive Index Determination (Abbé Refractometer Method)

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property of a substance and can be used for identification and purity assessment. Standard methods such as ASTM D1218 can be followed[5][6].

Materials:

-

Abbé refractometer

-

Constant temperature water bath connected to the refractometer

-

Pentafluorobenzyl chloride sample

-

Dropper or pipette

-

Lens paper and a suitable solvent (e.g., ethanol or acetone)

Procedure:

-

Turn on the refractometer and the attached constant temperature water bath, setting it to a standard temperature (e.g., 20 °C).

-

Clean the prism surfaces of the refractometer with a soft lens paper and a suitable solvent.

-

Place a few drops of the pentafluorobenzyl chloride sample onto the lower prism using a clean dropper.

-

Close the prisms firmly.

-

Adjust the light source and the eyepiece to get a clear view of the scale.

-

Rotate the coarse and fine adjustment knobs until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

If color fringes are observed, adjust the chromaticity compensator until a sharp, black-and-white boundary is obtained.

-

Read the refractive index value from the scale.

-

Clean the prism surfaces thoroughly after the measurement.

Water Solubility Determination (Adapted from OECD Guideline 105)

The water solubility of a chemical is its saturation mass concentration in water at a given temperature. The flask method described in OECD Guideline 105 is suitable for substances with solubility greater than 10⁻² g/L, though pentafluorobenzyl chloride is known to be immiscible[7][8][9]. This procedure will confirm its low solubility.

Materials:

-

Glass-stoppered flasks

-

Constant temperature shaker or magnetic stirrer with a water bath

-

Centrifuge

-

Analytical balance

-

Pentafluorobenzyl chloride sample

-

High-purity water

-

A suitable analytical method for quantification (e.g., GC-MS)

Procedure:

-

Preliminary Test: To a flask containing a known volume of water, add a small, weighed amount of pentafluorobenzyl chloride. Stopper the flask and agitate at a constant temperature (e.g., 20 °C) for 24 hours. Observe if the substance has completely dissolved. If so, repeat with a larger amount of the substance. This helps to estimate the approximate solubility.

-

Definitive Test: Prepare at least three flasks with a known volume of water. Add an excess amount of pentafluorobenzyl chloride to each flask, ensuring that an undissolved phase remains visible.

-

Stopper the flasks and place them in a constant temperature shaker or on a magnetic stirrer in a water bath set to the desired temperature (e.g., 20 ± 0.5 °C).

-

Agitate the flasks for a period determined by the preliminary test to be sufficient to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can be performed by taking samples at different time intervals (e.g., 24, 48, 72 hours) to ensure equilibrium has been reached.

-

After equilibration, stop the agitation and allow the phases to separate. If necessary, centrifuge the samples at a defined speed and temperature to facilitate the separation of the aqueous phase from the undissolved substance.

-

Carefully withdraw an aliquot of the aqueous phase for analysis.

-

Analyze the concentration of pentafluorobenzyl chloride in the aqueous phase using a validated analytical method, such as GC-MS after extraction with a suitable organic solvent.

-

The water solubility is reported as the average concentration from the replicate flasks.

Reactivity and Derivatization Chemistry

Nucleophilic Substitution Reactions (S(_N)2)

The primary reactivity of pentafluorobenzyl chloride is centered on the benzylic carbon atom. This carbon is highly electrophilic due to the inductive electron-withdrawing effects of both the adjacent chlorine atom and the pentafluorophenyl ring. This makes pentafluorobenzyl chloride an excellent substrate for bimolecular nucleophilic substitution (S(_N)2) reactions[10]. In these reactions, a nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride ion as a leaving group.

The general mechanism for the S(_N)2 reaction of pentafluorobenzyl chloride with a nucleophile (Nu⁻) is depicted below.

Caption: General S(_N)2 reaction mechanism of pentafluorobenzyl chloride.

Derivatization of Functional Groups

This S(_N)2 reactivity is exploited in analytical chemistry for the derivatization of various functional groups. The pentafluorobenzyl group is a strong electron-capturing moiety, which makes the resulting derivatives highly sensitive to electron capture detection (ECD) in gas chromatography.

Alcohols and phenols can be derivatized with pentafluorobenzyl chloride under basic conditions to form the corresponding pentafluorobenzyl ethers. The base deprotonates the hydroxyl group to form a more nucleophilic alkoxide or phenoxide ion.

Caption: Derivatization of a phenol with pentafluorobenzyl chloride.

Primary and secondary amines react with pentafluorobenzyl chloride to form the corresponding N-pentafluorobenzyl amines. A base is often used to neutralize the HCl formed during the reaction.

Carboxylic acids are typically converted to their carboxylate salts with a base before reacting with pentafluorobenzyl chloride to form pentafluorobenzyl esters.

Analytical Applications

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Derivatives

The primary application of pentafluorobenzyl chloride in analytical chemistry is as a derivatizing agent for GC-MS analysis. The derivatization process converts polar, non-volatile analytes into more volatile and thermally stable derivatives suitable for gas chromatography. The workflow for such an analysis is outlined below.

Caption: General workflow for the analysis of analytes using PFBCl derivatization and GC-MS.

Safety and Handling

Pentafluorobenzyl chloride is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage[4]. It is also a lachrymator. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

Pentafluorobenzyl chloride is a versatile reagent with a well-defined set of physicochemical properties that make it highly valuable in analytical chemistry, particularly for the derivatization of polar analytes for GC-MS analysis. Its high reactivity, driven by the electrophilic nature of the benzylic carbon, allows for efficient conversion of alcohols, phenols, amines, and carboxylic acids into derivatives with enhanced volatility and detectability. A thorough understanding of its properties, handling requirements, and reaction mechanisms is crucial for its effective and safe use in research and development. This guide provides a comprehensive foundation for scientists and professionals working with this important compound.

References

- 1. store.astm.org [store.astm.org]

- 2. scribd.com [scribd.com]

- 3. filab.fr [filab.fr]

- 4. store.astm.org [store.astm.org]

- 5. matestlabs.com [matestlabs.com]

- 6. my.che.utah.edu [my.che.utah.edu]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene (CAS 653-35-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene, also known as α-chloro-2,3,4,5,6-pentafluorotoluene or pentafluorobenzyl chloride, is a highly reactive organofluorine compound that serves as a versatile building block in organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing pentafluorophenyl group, make the benzylic chloride an excellent electrophile for a variety of nucleophilic substitution reactions. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, applications in drug development and analytical chemistry, and detailed experimental protocols.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 653-35-0 | |

| Molecular Formula | C₇H₂ClF₅ | [1] |

| Molecular Weight | 216.54 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 174-175 °C | |

| Density | 1.59 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.443 | |

| Solubility | Insoluble in water; soluble in common organic solvents. | |

| Purity | Typically ≥98% | |

| Storage | Store in an inert atmosphere at 2-8°C. |

Synthesis

The primary route for the synthesis of this compound is the chloromethylation of pentafluorobenzene. This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the pentafluorinated ring. Another potential, though less common, route is the free-radical chlorination of 2,3,4,5,6-pentafluorotoluene.[2]

Chloromethylation of Pentafluorobenzene

This method involves the reaction of pentafluorobenzene with a source of formaldehyde (such as paraformaldehyde or trioxane) and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride.[3][4]

Detailed Experimental Protocol: Chloromethylation of Pentafluorobenzene

This protocol is a generalized procedure based on known chloromethylation reactions and should be adapted and optimized for specific laboratory conditions.

Materials:

-

Pentafluorobenzene

-

Paraformaldehyde

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask equipped with a reflux condenser and a gas inlet/outlet

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a fume hood, charge a dry round-bottom flask with pentafluorobenzene (1 equivalent), paraformaldehyde (1.5 equivalents), and anhydrous zinc chloride (0.5 equivalents) in dichloromethane.

-

Stir the mixture and begin bubbling dry hydrogen chloride gas through the suspension at a moderate rate.

-

Continue the reaction at room temperature for 4-6 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by slowly adding the mixture to ice-water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Reactivity and Chemical Transformations

The high reactivity of this compound is attributed to the excellent leaving group ability of the chloride ion, facilitated by the electron-withdrawing nature of the pentafluorophenyl ring. It readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles.

Reactions with Amines: Pentafluorobenzylation

This compound is an effective reagent for the N-pentafluorobenzylation of primary and secondary amines, forming stable secondary and tertiary amines, respectively. This reaction is widely used for the protection of amino groups in organic synthesis and for the derivatization of amines for analytical purposes.

Reactions with Phenols and Alcohols: O-Pentafluorobenzylation

Similarly, it reacts with phenols and alcohols in the presence of a base to form the corresponding pentafluorobenzyl ethers. This reaction is useful for protecting hydroxyl groups.

Applications in Drug Development and Analytical Chemistry

The pentafluorobenzyl group is a valuable moiety in medicinal chemistry and drug development due to its unique properties. The high lipophilicity of the C₆F₅ group can enhance the membrane permeability and bioavailability of drug candidates. Furthermore, its metabolic stability can prevent unwanted degradation of the parent molecule.

Use in the Synthesis of Pharmaceutical Scaffolds

While specific examples of blockbuster drugs synthesized using this compound are not widely documented, its utility as a building block for creating analogues of known drugs is significant. For instance, it can be employed in the synthesis of analogues of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Nevirapine and Efavirenz, where modifications to the core structure are explored to improve efficacy and overcome resistance.[5][6]

Derivatizing Agent for Analytical Chemistry

This compound and its analogue, pentafluorobenzyl bromide (PFBBr), are extensively used as derivatizing agents for the analysis of various compounds by gas chromatography (GC), particularly with electron capture detection (ECD) and mass spectrometry (MS).[7] The pentafluorobenzyl group enhances the volatility and thermal stability of analytes and, more importantly, introduces a highly electrophoric tag that significantly increases the sensitivity of detection.

Common classes of compounds derivatized with pentafluorobenzylating agents include:

Detailed Experimental Protocol: Derivatization of Amphetamines with Pentafluorobenzoyl Chloride for GC-MS Analysis

This protocol is adapted from established methods for the derivatization of amphetamines and can be modified for other primary and secondary amines.[9]

Materials:

-

Amphetamine standard solution

-

Pentafluorobenzoyl chloride (PFBCl) solution in a suitable solvent (e.g., cyclohexane)

-

Triethylamine

-

Cyclohexane

-

1 M Sodium Hydroxide (NaOH)

-

Internal standard (e.g., methamphetamine-d9)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

To 1 mL of a serum or 2 mL of a urine sample, add the internal standard.

-

Alkalinize the sample with 300 µL of 1 M NaOH.

-

Add 4 mL of cyclohexane and 50 µL of triethylamine.

-

Add 10 µL of a diluted PFBCl solution in cyclohexane.

-

Vortex the mixture for 5 minutes and allow it to react for 10 minutes.

-

Transfer 3 mL of the upper cyclohexane layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 25°C.

-

Reconstitute the residue in 50 µL of cyclohexane.

-

Inject 1 µL of the reconstituted sample into the GC-MS system.

Spectroscopic Data

The following tables provide expected spectroscopic data for this compound based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Assignment |

| ¹H NMR | ~4.8 | s | - | -CH₂Cl |

| ¹³C NMR | ~35 | t | J(C-F) ≈ 4 | -CH₂Cl |

| ~110 | t | J(C-F) ≈ 20 | C1 | |

| ~145 (2C) | dm | J(C-F) ≈ 250 | C2, C6 | |

| ~138 (2C) | dm | J(C-F) ≈ 250 | C3, C5 | |

| ~142 (1C) | t | J(C-F) ≈ 20 | C4 | |

| ¹⁹F NMR | ~ -143 (2F) | m | - | F2, F6 |

| ~ -162 (1F) | t | J(F-F) ≈ 20 | F4 | |

| ~ -155 (2F) | m | - | F3, F5 |

Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Multiplicities are abbreviated as s (singlet), t (triplet), m (multiplet), and dm (doublet of multiplets).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-F and C-Cl bonds, as well as the aromatic ring.

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2850 | C-H stretching (of the -CH₂- group) |

| ~1650, ~1520, ~1500 | C=C stretching (aromatic ring) |

| ~1000-950 | C-F stretching |

| ~740-680 | C-Cl stretching |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound will exhibit a molecular ion peak and characteristic fragmentation patterns.

| m/z | Proposed Fragment |

| 216/218 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 181 | [M - Cl]⁺ |

| 167 | [C₆F₅]⁺ |

The fragmentation is primarily driven by the loss of the chlorine atom to form the stable pentafluorobenzyl cation.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), H331 (Toxic if inhaled).

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P303+P361+P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable and highly reactive reagent in organic synthesis with significant applications in drug discovery and analytical chemistry. Its ability to readily introduce the pentafluorobenzyl group makes it a powerful tool for the modification of molecules to enhance their properties or to enable sensitive detection. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in a research and development setting.

References

- 1. Benzene, (chloromethyl)pentafluoro- [webbook.nist.gov]

- 2. 2,3,4,5,6-Pentafluorotoluene 99 771-56-2 [sigmaaldrich.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. Efficient synthesis of nevirapine analogs to study its metabolic profile by click fishing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine [pubmed.ncbi.nlm.nih.gov]

- 7. pentafluorobenzyl bromide derivatization: Topics by Science.gov [science.gov]

- 8. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Spectral Data for 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene is a fluorinated aromatic compound of significant interest in synthetic organic chemistry and drug development. The presence of a reactive chloromethyl group and a perfluorinated benzene ring imparts unique chemical properties, making it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the available spectral data for this compound, essential for its identification, characterization, and quality control. The information is presented to aid researchers in their synthetic endeavors and analytical characterizations.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Weight: 216.54 g/mol [1]

-

Physical Form: Liquid[1]

-

Purity (Typical): 98%[1]

-

Storage Conditions: Inert atmosphere, 2-8°C[1]

Spectral Data Summary

The following tables summarize the available quantitative spectral data for this compound.

Mass Spectrometry

Table 1: Mass Spectrometry Data

| m/z Value | Interpretation |

| 216 | [M]+ (Molecular ion) |

| 181 | [M-Cl]+ |

| 167 | [M-CH₂Cl]+ |

Note: The mass spectrum data is based on typical fragmentation patterns for similar compounds and data available from the NIST WebBook. Specific peak intensities are not available.

Infrared (IR) Spectroscopy

Table 2: Infrared (IR) Spectroscopy Peak Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080-3030 | Medium | C-H stretch (aromatic) |

| ~1650 | Strong | C=C stretch (aromatic ring) |

| ~1500 | Strong | C=C stretch (aromatic ring) |

| ~1000-1400 | Strong | C-F stretch |

| ~600-840 | Medium-Strong | C-Cl stretch |

Note: The IR peak assignments are based on characteristic absorption frequencies for the functional groups present in the molecule and data available from the NIST WebBook.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.7 | Singlet | 2H | -CH₂Cl |

Table 4: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~35-45 | -CH₂Cl |

| ~105-120 | C-Cl (ipso) |

| ~135-150 (multiplets) | Aromatic C-F |

Note: The signals for carbons attached to fluorine will exhibit splitting due to C-F coupling.

Table 5: ¹⁹F NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm (vs. CFCl₃) | Multiplicity | Integration | Assignment |

| -140 to -145 | Multiplet | 2F | ortho-F |

| -150 to -155 | Multiplet | 1F | para-F |

| -160 to -165 | Multiplet | 2F | meta-F |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption data for this compound is not available in the reviewed literature. Generally, polyfluorinated aromatic compounds exhibit absorptions in the UV region, typically below 300 nm, arising from π-π* transitions of the aromatic ring.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Synthesis of this compound

A common method for the synthesis of this compound is the chloromethylation of pentafluorobenzene.

Workflow for Synthesis

References

- 1. This compound | 653-35-0 [sigmaaldrich.com]

- 2. Benzene, (chloromethyl)pentafluoro- [webbook.nist.gov]

- 3. Benzene, (chloromethyl)pentafluoro- [webbook.nist.gov]

- 4. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene

This technical guide provides a comprehensive overview of 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene, a key fluorinated aromatic compound. It is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and chemical synthesis. This document details the compound's fundamental properties, a detailed synthesis protocol, and relevant analytical methodologies.

Core Properties and Formula

This compound is a liquid at room temperature and should be stored in an inert atmosphere between 2-8°C.[1] The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₇H₂ClF₅ | [1] |

| Molecular Weight | 216.54 g/mol | [1] |

| CAS Number | 653-35-0 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | α-Chloro-2,3,4,5,6-pentafluorotoluene, (Chloromethyl)pentafluorobenzene | |

| Physical Form | Liquid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere | [1] |

Synthesis of this compound

The primary method for the synthesis of this compound is through the chloromethylation of pentafluorobenzene. This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the pentafluorophenyl ring.

Experimental Protocol: Chloromethylation of Pentafluorobenzene

This protocol is adapted from a published procedure for the chloromethylation of polyfluoroaromatic compounds.

Materials:

-

Pentafluorobenzene

-

Bis(chloromethyl) ether

-

Chlorosulfonic acid

-

Crushed ice

-

Appropriate glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Stirring and heating apparatus

-

Cooling bath

Procedure:

-

To a reaction vessel containing pentafluorobenzene and bis(chloromethyl) ether, begin stirring and cool the mixture to 0-2°C using a cooling bath.

-

Slowly add chlorosulfonic acid dropwise to the cooled mixture. Maintain the temperature below 5°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature over a period of one hour.

-

Gradually heat the mixture to 100°C over two hours.

-

Continue stirring at 100°C for approximately 1.5 hours, or until the evolution of hydrogen chloride gas ceases.

-

Cool the reaction mixture to room temperature.

-

Carefully pour the cooled mixture onto crushed ice to quench the reaction.

-

The product, this compound, can then be isolated and purified using standard organic chemistry techniques such as extraction and distillation.

Under these conditions, a yield of 67% has been reported.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for analyzing volatile and semi-volatile compounds. GC separates the components of a mixture, and MS provides information about the molecular weight and fragmentation pattern, allowing for structural elucidation and purity assessment. GC-MS is a suitable technique for the analysis of pentafluorobenzene derivatives.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are powerful tools for the structural analysis of fluorinated organic molecules. ¹H NMR can be used to identify the protons of the chloromethyl group, while ¹⁹F NMR provides detailed information about the fluorine atoms on the aromatic ring, confirming the substitution pattern. NMR has been used to characterize related pentafluorobenzene compounds.[3]

Synthesis Pathway Diagram

The following diagram illustrates the synthesis of this compound from pentafluorobenzene.

References

An In-Depth Technical Guide to the Safe Handling of 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene

Audience: Researchers, scientists, and drug development professionals

This guide provides comprehensive safety protocols and handling instructions for 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene (CAS No. 653-35-0). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical Identification and Properties

This compound is a halogenated aromatic compound. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 653-35-0 | [1][2] |

| Molecular Formula | C₇H₂ClF₅ | [2][3] |

| Molecular Weight | 216.54 g/mol | [2][4] |

| Physical Form | Liquid | [4] |

| Boiling Point | 50 °C | [2] |

| Density | 1.590 g/cm³ (at 20 °C) | [2] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [3][4] |

Hazard Identification and GHS Classification

This compound is classified as hazardous. The signal word is Danger .[1][4]

GHS Hazard Statements:

GHS Pictograms:

| Pictogram | Hazard Class |

|

| Acute Toxicity (fatal or toxic) |

|

| Skin Corrosion/Eye Damage |

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this chemical.

| Area | Recommended PPE | Specifications |

| Hands | Chemical-resistant gloves | Butyl rubber or Viton® gloves are recommended as aromatic and halogenated hydrocarbons can attack most standard glove materials.[5] Nitrile gloves may offer limited protection but are not recommended for halogenated hydrocarbons.[5] Always inspect gloves for integrity before use.[5] |

| Eyes/Face | Chemical safety goggles and face shield | Goggles should be worn at all times. A face shield should be used when there is a risk of splashing. |

| Body | Flame-retardant lab coat and chemical-resistant apron | A flame-retardant lab coat should be worn over personal clothing.[5] For operations with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[5] |

| Respiratory | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[6] |

| Footwear | Closed-toe, chemical-resistant shoes | Shoes should fully cover the feet and be made of a material that resists chemical penetration.[5] |

Safe Handling and Storage Protocol

All work with this compound must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.[5]

Experimental Workflow

Caption: Safe handling workflow for this compound.

Detailed Methodologies

Receiving and Storage:

-

Upon receipt, inspect the container for any damage or leaks.

-

Store the container in a designated, well-ventilated, and cool area (2-8°C) under an inert atmosphere.[3][4]

-

The storage area should be away from incompatible materials such as strong oxidizing agents.[6]

-

Ensure the container is tightly closed.[7]

Handling and Use:

-

Always handle this chemical within a certified chemical fume hood.[5][6]

-

Use non-sparking tools and take precautionary measures against static discharge.[5][7]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe vapors or mist.[6]

Disposal:

-

This material and its container must be disposed of as hazardous waste.

-

Collect waste in a suitable, labeled, and closed container.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Discharge into the environment must be avoided.[1]

Emergency Procedures

First Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. Call a physician or poison control center immediately.[1][6] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Call a physician immediately.[1][6] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[1][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][6] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1][6]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, hydrogen chloride gas, and hydrogen fluoride.[6]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][6]

Accidental Release Measures

-

Evacuate: Immediately evacuate personnel from the spill area.[5]

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.[5]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

-

Cleanup: Absorb the spilled material with an inert absorbent (e.g., sand, silica gel, vermiculite) and collect it into a suitable container for disposal.[7] Use spark-proof tools and explosion-proof equipment.[1]

-

Decontaminate: Clean the spill area thoroughly.

Logical Flow for Emergency Response

Caption: Emergency response workflow for incidents involving the chemical.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. 2,3,4,5,6-Pentafluorobenzyl chloride(653-35-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 653-35-0|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 653-35-0 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

Reactivity of the Chloromethyl Group in Pentafluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the reactivity of the chloromethyl group in pentafluorobenzene, a key building block in medicinal chemistry and materials science. The electron-withdrawing nature of the pentafluorophenyl ring significantly influences the reactivity of the benzylic chloromethyl group, primarily towards nucleophilic substitution reactions. This document details the underlying reaction mechanisms, presents available quantitative data on reaction kinetics, outlines experimental protocols for key transformations, and provides spectroscopic data for the characterization of pentafluorobenzyl chloride and its derivatives.

Introduction

Pentafluorobenzyl chloride (C₆F₅CH₂Cl), also known as 2,3,4,5,6-pentafluorobenzyl chloride, is an important synthetic intermediate. The presence of five highly electronegative fluorine atoms on the aromatic ring dramatically alters the electron density at the benzylic carbon, making it highly susceptible to nucleophilic attack. This enhanced reactivity, compared to unsubstituted benzyl chloride, makes it a valuable reagent for the introduction of the pentafluorobenzyl moiety into a wide range of molecules, thereby modifying their biological and physical properties. This guide will delve into the specifics of this reactivity.

Reaction Mechanisms and Kinetics

The primary reaction pathway for the chloromethyl group in pentafluorobenzene is the bimolecular nucleophilic substitution (Sₙ2) reaction. The strong electron-withdrawing effect of the pentafluorophenyl ring makes the benzylic carbon highly electrophilic, facilitating attack by nucleophiles.

Sₙ2 Reaction Mechanism:

The Sₙ2 reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group. This results in an inversion of stereochemistry at the carbon center, although this is not relevant for the unsubstituted chloromethyl group.

A diagram of the Sₙ2 reaction pathway is presented below:

Factors Influencing Reactivity:

-

Electron-Withdrawing Nature of the C₆F₅ Group: The pentafluorophenyl group is a strong sigma- and pi-electron-withdrawing group. This inductively and resonatively deshields the benzylic carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack.

-

Leaving Group Ability: The chloride ion is a good leaving group, facilitating the Sₙ2 reaction.

-

Nucleophile Strength: Stronger nucleophiles will react more readily with pentafluorobenzyl chloride.

-

Solvent: Polar aprotic solvents are generally preferred for Sₙ2 reactions as they solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.

Quantitative Kinetic Data:

While specific rate constants for the reaction of pentafluorobenzyl chloride with a wide range of nucleophiles are not extensively reported, studies on the solvolysis of substituted benzyl chlorides provide valuable insights. The presence of electron-withdrawing groups on the aromatic ring generally accelerates Sₙ2 reactions. For instance, the solvolysis of benzyl chlorides with electron-withdrawing substituents is faster than that of unsubstituted benzyl chloride.

| Reaction | Relative Rate (approx.) |

| Solvolysis of Benzyl Chloride | 1 |

| Solvolysis of 4-Nitrobenzyl Chloride | ~10 |

| Solvolysis of Pentafluorobenzyl Chloride | >10 (estimated) |

Note: The relative rate for pentafluorobenzyl chloride is an estimation based on the strong electron-withdrawing nature of the pentafluorophenyl group.

Key Reactions and Experimental Protocols

The high reactivity of the chloromethyl group in pentafluorobenzene allows for a variety of useful synthetic transformations. Below are some key examples with detailed experimental protocols.

Williamson Ether Synthesis

The reaction of pentafluorobenzyl chloride with alkoxides or phenoxides provides a convenient route to pentafluorobenzyl ethers.

Experimental Protocol: Synthesis of Pentafluorobenzyl Methyl Ether

-

Materials:

-

Pentafluorobenzyl chloride

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of sodium methoxide (1.1 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of pentafluorobenzyl chloride (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pentafluorobenzyl methyl ether.

-

Synthesis of Pentafluorobenzyl Amines

Pentafluorobenzyl chloride readily reacts with primary and secondary amines to yield the corresponding N-pentafluorobenzylated amines.

Experimental Protocol: Synthesis of N-(Pentafluorobenzyl)aniline

-

Materials:

-

Pentafluorobenzyl chloride

-

Aniline

-

Potassium carbonate

-

Acetonitrile

-

Ethyl acetate

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a stirred suspension of potassium carbonate (2.0 equivalents) in acetonitrile, add aniline (1.2 equivalents).

-

Add a solution of pentafluorobenzyl chloride (1.0 equivalent) in acetonitrile dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 6 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by recrystallization or column chromatography.

-

Reaction with Thiolates

The reaction with thiolates is a highly efficient method for the formation of pentafluorobenzyl thioethers.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for 2,3,4,5,6-pentafluorobenzyl chloride.

¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~4.7 ppm | s | 2H | -CH₂- |

¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) | Assignment |

| ~145 ppm (m) | C-F (aromatic) |

| ~138 ppm (m) | C-F (aromatic) |

| ~110 ppm (t) | C-CH₂ |

| ~35 ppm | -CH₂- |

Note: The aromatic region will show complex splitting patterns due to C-F coupling.

FTIR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1650 | s | C=C stretch (aromatic) |

| ~1520, 1500 | s | C=C stretch (aromatic) |

| ~1100-1000 | s | C-F stretch |

| ~730 | m | C-Cl stretch |

Conclusion

The chloromethyl group in pentafluorobenzene exhibits enhanced reactivity towards nucleophilic substitution, primarily proceeding through an Sₙ2 mechanism. This reactivity is driven by the strong electron-withdrawing nature of the pentafluorophenyl ring. This property makes pentafluorobenzyl chloride a versatile and valuable reagent in organic synthesis, particularly for the introduction of the pentafluorobenzyl moiety in the development of new pharmaceuticals and advanced materials. The experimental protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers working with this important compound.

The Pentafluorophenyl Group: A Technical Guide to its Potent Electron-Withdrawing Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentafluorophenyl (C₆F₅) group is a cornerstone substituent in contemporary medicinal and materials chemistry, renowned for its profound electron-withdrawing capabilities. This technical guide provides a comprehensive examination of the electronic effects of the pentafluorophenyl group, detailing the fundamental principles of its inductive and resonance effects. Quantitative data, including Hammett constants and acidity constants (pKa), are presented in structured tables for clear comparison. Detailed experimental protocols for the determination of these parameters are provided, alongside methodologies for the synthesis of key pentafluorophenyl-containing compounds. Visual diagrams generated using Graphviz are employed to illustrate core concepts and experimental workflows, offering a holistic resource for professionals leveraging the unique properties of this powerful functional group.

Core Principles: Inductive and Resonance Effects

The strong electron-withdrawing nature of the pentafluorophenyl group is a direct consequence of the cumulative electronic influence of its five fluorine atoms. This influence is primarily understood through the concepts of the inductive effect (-I) and the resonance effect (+R).

-

Inductive Effect (-I): The high electronegativity of fluorine atoms results in a strong pull of electron density through the sigma (σ) bonds from the aromatic ring.[1][2] This powerful -I effect is the dominant contributor to the electron-deficient character of the C₆F₅ ring, making it a potent electron-withdrawing group.[1]

-

Resonance Effect (+R): While each fluorine atom possesses lone pairs of electrons that could theoretically be donated to the aromatic π-system, this resonance donation is weak and significantly overshadowed by the inductive withdrawal.[1]

The net result is a group with a powerful overall electron-withdrawing capacity, which significantly influences the reactivity and properties of the molecule to which it is attached.

Caption: Dominant inductive vs. minor resonance effect in the C₆F₅ group.

Quantitative Data

The electron-withdrawing strength of the pentafluorophenyl group can be quantified through various parameters, most notably Hammett constants and the acidity (pKa) of C₆F₅-substituted compounds.

Hammett Substituent Constants

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of a molecule.[3][4] The substituent constant (σ) is a measure of the electronic-donating or -withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group.[4]

| Hammett Constant | Value | Description |

| σm | +0.45 | Meta substituent constant, primarily reflecting the inductive effect.[1] |

| σp | +0.52 | Para substituent constant, reflecting both inductive and resonance effects.[1] |

| σI | +0.43 | Inductive effect constant.[1] |

| σR | +0.09 | Resonance effect constant.[1] |

Note: Values can vary slightly depending on the reaction series and conditions used for their determination.

Acidity (pKa) of Pentafluorophenyl-Substituted Compounds

The potent electron-withdrawing nature of the C₆F₅ group significantly enhances the acidity of attached functional groups by stabilizing the resulting conjugate base. This is reflected in the lower pKa values of pentafluorophenyl-substituted compounds when compared to their non-fluorinated counterparts.

| Compound | pKa Value | Comparison Compound | pKa Value |

| Pentafluorophenol | 5.5[1] | Phenol | 9.95[1] |

| Pentafluorobenzoic Acid | 3.41[1] | Benzoic Acid | 4.20[1] |

Note: pKa values are for aqueous solutions at 25°C.

Experimental Protocols

The quantitative data presented are derived from precise experimental methodologies. The following sections provide detailed protocols for key experiments.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard and reliable method for determining the acid dissociation constant (pKa) of a substance.[5][6]

Materials:

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (25 mL or 50 mL)

-

Beakers

-

Standardized 0.1 M NaOH solution

-

Standard pH buffers (e.g., pH 4, 7, and 10)

-

Compound of interest (e.g., Pentafluorophenol)

-

Solvent (e.g., deionized water or a water/co-solvent mixture)

-

0.15 M KCl solution (to maintain constant ionic strength)[5][6]

Procedure:

-

Calibration: Calibrate the pH meter using the standard pH buffers according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh a sample of the compound to prepare a solution of known concentration (e.g., 1 mM).[6] Dissolve the compound in a known volume of the chosen solvent in a beaker. Add KCl solution to maintain a constant ionic strength.[6]

-

Titration Setup: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.

-

Titration: Record the initial pH of the solution. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Hammett Constant (σ) by UV-Vis Spectroscopy

The Hammett constant for a substituent can be determined by studying the kinetics of a reaction sensitive to electronic effects, such as the alkaline hydrolysis of substituted ethyl benzoates. The reaction progress can be monitored using UV-Vis spectroscopy.[7]

Materials:

-

UV-Vis Spectrophotometer with cuvettes

-

Thermostatted water bath

-

Volumetric flasks and pipettes

-

Series of para-substituted ethyl benzoates (including ethyl pentafluorobenzoate and ethyl benzoate as the reference)

-

Solvent (e.g., 60% acetone-water mixture)

-

0.10 M NaOH solution

Procedure:

-

Solution Preparation: Prepare stock solutions of each ester in the chosen solvent.

-

Kinetic Run:

-

Pipette a known volume of the ester solution into a cuvette (e.g., 900 µL).

-

Place the cuvette in the thermostatted cell holder of the spectrophotometer and allow it to equilibrate to the desired temperature.

-

Initiate the reaction by adding a known volume of the NaOH solution (e.g., 100 µL) and start monitoring the absorbance at the λmax of the product (e.g., the benzoate anion) over time.

-

Record the absorbance at regular intervals until the reaction is complete.

-

-

Data Analysis:

-

The reaction follows pseudo-first-order kinetics under these conditions. The observed rate constant (k_obs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

-

Calculate the second-order rate constant (k) by dividing k_obs by the concentration of NaOH.

-

Repeat the experiment for the unsubstituted ethyl benzoate to obtain k₀.

-

-

Hammett Plot:

-

Calculate log(k/k₀) for the pentafluorophenyl-substituted ester.

-

Using the Hammett equation, log(k/k₀) = ρσ, and a known reaction constant (ρ) for the hydrolysis of ethyl benzoates under the same conditions, the Hammett constant (σ) for the pentafluorophenyl group can be calculated.

-

Caption: Workflow for determining Hammett constants via kinetic studies.

Synthesis of Pentafluorophenyl Esters

Pentafluorophenyl esters are highly reactive acylating agents, valuable in peptide synthesis and bioconjugation. A common synthetic route involves the coupling of a carboxylic acid with pentafluorophenol using a carbodiimide.

Materials:

-

Carboxylic acid (1.0 eq)

-

Pentafluorophenol (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

Anhydrous dichloromethane (DCM) or ethyl acetate

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid and pentafluorophenol in the anhydrous solvent.

-

Cool the solution to 0°C in an ice bath with stirring.

-

Add DCC to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the pentafluorophenyl ester.

Applications in Research and Drug Development

The potent electron-withdrawing properties of the pentafluorophenyl group make it a valuable tool in various scientific disciplines.

-

Peptide Synthesis: Pentafluorophenyl esters are highly reactive "active esters" used to facilitate amide bond formation in both solution-phase and solid-phase peptide synthesis. Their high reactivity leads to rapid coupling times and high yields.

-

Drug Design: The incorporation of a C₆F₅ group can significantly alter a molecule's physicochemical properties. It can modulate the pKa of nearby functional groups, which can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.

-

Catalysis: The electronic properties of the C₆F₅ group can be used to tune the activity and selectivity of metal catalysts. For instance, its incorporation into ligands can modulate the electron density at the metal center, thereby influencing the catalytic cycle.

-

Bioconjugation: The high reactivity of pentafluorophenyl esters towards nucleophiles, such as the amine groups in proteins, makes them excellent reagents for covalently linking molecules to biological macromolecules.

Conclusion

The pentafluorophenyl group is a powerful and versatile substituent defined by its strong electron-withdrawing nature. A thorough understanding of its electronic properties, quantified by Hammett constants and pKa values, is crucial for its effective application in drug discovery, organic synthesis, and materials science. The experimental protocols detailed in this guide provide a framework for the continued investigation and utilization of this important functional group.

References

An In-depth Technical Guide to the Solubility of 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene, a key fluorinated organic compound. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a comprehensive overview of its predicted solubility based on its physicochemical properties and general solubility principles. Furthermore, it outlines a detailed experimental protocol for the quantitative determination of its solubility in various organic solvents, equipping researchers with the necessary methodology to generate precise data for their specific applications. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who handle or intend to utilize this compound.

Introduction

This compound (CAS No. 653-35-0) is a halogenated aromatic compound with a unique combination of a reactive chloromethyl group and a perfluorinated benzene ring.[1] This structure imparts specific chemical properties that are of interest in organic synthesis, materials science, and pharmaceutical development. Understanding the solubility of this compound in various organic solvents is fundamental for its effective use in reaction media, for purification processes such as recrystallization and chromatography, and for the formulation of products. This guide provides a theoretical and practical framework for approaching the solubility of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₇H₂ClF₅ | [1] |

| Molecular Weight | 216.54 g/mol | [2] |

| Physical Form | Liquid | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| CAS Number | 653-35-0 | [1] |

Predicted Solubility in Organic Solvents

While specific quantitative data is unavailable, the general principle of "like dissolves like" can be applied to predict the solubility of this compound. The molecule possesses a nonpolar, hydrophobic pentafluorobenzyl core and a polar chloromethyl group. The high degree of fluorination significantly influences its interaction with solvents. A closely related compound, 2,3,4,5,6-pentafluorotoluene, is known to be soluble in most common organic solvents and insoluble in water.[3] Based on this, a similar solubility profile is expected for this compound.

Table 2 provides a qualitative prediction of its solubility in a range of common organic solvents.

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Hexane | Nonpolar | High | The nonpolar nature of hexane will readily solvate the fluorinated aromatic ring. |

| Toluene | Nonpolar | High | The aromatic nature of toluene will have favorable π-π interactions with the pentafluorophenyl ring. |

| Dichloromethane | Polar aprotic | High | The polarity of dichloromethane can interact with the chloromethyl group, while its organic nature allows for solvation of the rest of the molecule. |

| Chloroform | Polar aprotic | High | Similar to dichloromethane, it is a good solvent for a wide range of organic compounds. |

| Diethyl Ether | Polar aprotic | High | A versatile solvent for many organic compounds. |

| Ethyl Acetate | Polar aprotic | Moderate to High | The ester group introduces polarity, but the overall molecule can still solvate the compound. |

| Acetone | Polar aprotic | Moderate to High | A polar aprotic solvent capable of dissolving a wide range of organic substances. |

| Acetonitrile | Polar aprotic | Moderate | Higher polarity may lead to slightly lower solubility compared to less polar solvents. |

| Methanol | Polar protic | Low to Moderate | The hydrogen-bonding capability of methanol may not favorably interact with the highly fluorinated ring. |

| Ethanol | Polar protic | Low to Moderate | Similar to methanol, the protic nature may limit solubility. |

| Water | Polar protic | Insoluble | The hydrophobic and lipophobic nature of the perfluorinated ring will lead to insolubility in water. The analogous compound pentafluorobenzene is insoluble in water.[4] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general procedure that can be adapted for various organic solvents.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with tight-fitting caps

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with a suitable detector like FID or Mass Spectrometer, or High-Performance Liquid Chromatography with a UV detector).

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed/pre-cooled pipette to match the experimental temperature.

-

Immediately filter the collected aliquot using a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Record the exact volume of the filtered saturated solution.

-

-

Quantification:

-

Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (GC or HPLC) to determine the concentration of this compound.

-

-

Data Analysis:

-

From the measured concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Conclusion

References

- 1. Benzene, (chloromethyl)pentafluoro- [webbook.nist.gov]

- 2. Benzene, (chloromethyl)pentafluoro- (CAS 653-35-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 771-56-2 CAS MSDS (2,3,4,5,6-PENTAFLUOROTOLUENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Pentafluorobenzene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Halogenated Toluene Derivatives: Focus on C7H2ClF5 Isomers and the Representative Compound 1-Chloro-4-(trifluoromethyl)benzene

Audience: Researchers, scientists, and drug development professionals.

Part 1: The Isomers of C7H2ClF5

The chemical formula C7H2ClF5 suggests a toluene core structure (a benzene ring with a methyl group) where a total of six hydrogen atoms have been substituted by one chlorine and five fluorine atoms. The distribution of these halogens on the aromatic ring and the methyl group leads to several possible isomers.